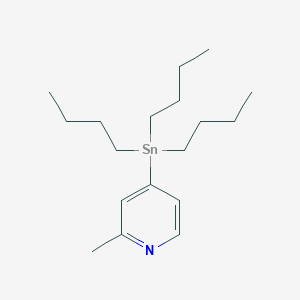

2-Methyl-4-(tributylstannyl)pyridine

Description

Properties

IUPAC Name |

tributyl-(2-methylpyridin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKVMSAVVHWLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616649 | |

| Record name | 2-Methyl-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134914-97-9 | |

| Record name | 2-Methyl-4-(tributylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-4-(tributylstannyl)pyridine CAS number and properties

An In-Depth Technical Guide to 2-Methyl-4-(tributylstannyl)pyridine for Advanced Research Applications

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a pivotal organostannane reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: A Versatile Building Block for Complex Molecule Synthesis

This compound is an organotin compound that has emerged as a valuable and versatile building block in synthetic chemistry. Its utility lies in its ability to introduce the 2-methyl-4-pyridyl moiety into a wide array of organic molecules through robust and reliable C-C bond-forming reactions. The pyridine scaffold is a ubiquitous feature in numerous pharmaceuticals, agrochemicals, and functional materials, making reagents that can efficiently install this heterocycle highly sought after.[1][2][3]

This reagent is particularly prominent in the Stille cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[4][5] The tributylstannyl group serves as an effective transmetalation partner in the palladium catalytic cycle, while being relatively stable to air and moisture, which simplifies handling compared to other organometallic reagents.[5] The presence of the methyl group on the pyridine ring can also influence the electronic properties and steric environment of the final product, offering a handle for fine-tuning molecular characteristics in drug design and materials science.[1] This guide will explore the synthesis, key reactions, and safety considerations associated with this compound, providing the necessary insights for its effective application in the laboratory.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its successful application. The key identifiers and physical characteristics of this compound are summarized below.

Structural Representation

Caption: Chemical Structure of this compound

Data Summary Table

| Property | Value | Source(s) |

| Chemical Name | This compound | [6] |

| CAS Number | 134914-97-9 | [6][7] |

| Molecular Formula | C₁₈H₃₃NSn | [6][7] |

| Molecular Weight | 382.17 g/mol | [7] |

| Appearance | Solid | [7] |

| InChI | 1S/C6H6N.3C4H9.Sn/c1-6-4-2-3-5-7-6;31-3-4-2;/h3-5H,1H3;31,3-4H2,2H3; | [6][7] |

| InChI Key | HKKVMSAVVHWLHJ-UHFFFAOYSA-N | [6][7] |

| SMILES String | CCCC(CCCC)c1ccnc(C)c1 | [7] |

Synthesis and Mechanism

The synthesis of pyridylstannanes generally proceeds via a lithium-halogen exchange followed by quenching with an electrophilic tin reagent. This approach provides a reliable and high-yielding route to the desired product.

Synthetic Scheme

A common and effective method for preparing this compound involves the reaction of 4-bromo-2-methylpyridine with n-butyllithium to form a lithiated intermediate, which is then reacted with tributyltin chloride.

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for analogous compounds and should be performed by trained chemists under an inert atmosphere.[8][9]

Materials:

-

4-Bromo-2-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2-methylpyridine (1.0 eq) and dissolve in anhydrous THF.

-

Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Stannylation: To the reaction mixture, add tributyltin chloride (1.1 eq) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a solid.[7][8][9]

Core Application: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organostannane and an organic electrophile, catalyzed by a palladium complex.[5] this compound is an excellent substrate for these reactions, serving to couple the 2-methyl-4-pyridyl group onto various molecular scaffolds.

Catalytic Cycle

The generally accepted mechanism for the Stille coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.[5]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Representative Stille Coupling Protocol

Materials:

-

This compound (1.0 eq)

-

Aryl halide or triflate (e.g., iodobenzene) (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., DMF, toluene, or dioxane)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

Procedure:

-

Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound, the aryl halide/triflate, and the palladium catalyst.

-

Reaction: Add the anhydrous solvent via cannula. If using, add the CuI co-catalyst. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over a suitable drying agent, and concentrate.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[10]

Applications in Drug Discovery and Materials Science

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a key component in designing molecules that interact with biological targets.[1]

-

Drug Development: this compound enables the late-stage functionalization of complex molecules, allowing medicinal chemists to rapidly generate libraries of novel compounds for screening. It is used in the synthesis of kinase inhibitors, G-protein coupled receptor modulators, and antiviral agents.[11]

-

Materials Science: In materials science, this reagent is used to synthesize ligands for organic light-emitting diodes (OLEDs) and other functional materials where the electronic and photophysical properties of the pyridine moiety are advantageous.[11]

Safety, Handling, and Storage

Organotin compounds are toxic and require careful handling. Users must consult the Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.[12][13]

GHS Hazard Information

| Hazard Class | Statement Code | Description | Source(s) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | [7][14] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [7][14] |

| Skin Irritation | H315 | Causes skin irritation | [7][14] |

| Eye Irritation | H319 | Causes serious eye irritation | [7][14] |

| Reproductive Toxicity | H360FD | May damage fertility. May damage the unborn child. | [7][14] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure | [7][14] |

| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects | [7][14] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste, including tin byproducts, in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of the 2-methyl-4-pyridyl group into organic molecules. Its primary application in the Stille cross-coupling reaction provides a reliable pathway for the synthesis of complex structures relevant to the pharmaceutical and materials science industries. While the toxicity of organotin compounds necessitates careful handling, the synthetic advantages offered by this reagent ensure its continued importance in advanced chemical research.

References

-

Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

-

2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

-

4-Methyl-2-(tributylstannyl)pyridine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

2-Methyl-6-(tributylstannyl)pyridine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). MDPI. Retrieved January 15, 2026, from [Link]

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2025, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

2-(Tributylstannyl)pyridine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Dalton Transactions. (n.d.). Swiss Open Access Repository. Retrieved January 15, 2026, from [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 15, 2026, from [Link]

-

Predict the product of the following Stille coupling reactions. (2024, July 4). Pearson+. Retrieved January 15, 2026, from [Link]

-

2,4,6-trimethyl pyridine, 108-75-8. (n.d.). The Good Scents Company. Retrieved January 15, 2026, from [Link]

-

Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. This compound | CAS: 134914-97-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. This compound AldrichCPR 134914-97-9 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. canbipharma.com [canbipharma.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 2-Methyl-6-(tributylstannyl)pyridine 259807-95-9 [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Organostannanes in Modern Synthesis

In the landscape of contemporary organic chemistry, organostannanes represent a cornerstone class of reagents, particularly for the construction of complex molecular architectures. Their utility is most profoundly realized in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The stability of organostannanes to a wide range of reaction conditions, coupled with their predictable reactivity, makes them highly valued by synthetic chemists.

This guide focuses on a specific yet versatile building block: 2-Methyl-4-(tributylstannyl)pyridine . The presence of the tributylstannyl group at the 4-position of the pyridine ring, a common scaffold in medicinal chemistry, allows for the strategic introduction of various substituents at this position, enabling the exploration of structure-activity relationships in drug discovery programs. The methyl group at the 2-position can influence the electronic properties and steric environment of the pyridine ring, offering further opportunities for molecular tuning.

This document provides a comprehensive overview of the synthesis, characterization, and safe handling of this compound, designed to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

I. Synthesis of this compound: A Mechanistic and Practical Approach

The synthesis of this compound is most effectively achieved through a lithium-halogen exchange reaction on a suitable precursor, followed by quenching with tributyltin chloride. This approach offers high yields and a clean reaction profile. The proposed synthetic route starts from the commercially available 4-bromo-2-methylpyridine.

A. Proposed Synthetic Protocol

The following protocol is based on established procedures for the synthesis of structurally similar compounds, such as 2,6-Dimethyl-4-(tributylstannyl)pyridine.[3]

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled under an inert atmosphere (nitrogen or argon).

-

Initial Charge: The flask is charged with 4-bromo-2-methylpyridine (1.0 eq) and anhydrous diethyl ether or tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: n-Butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise to the cooled solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.

-

Stannylation: Tributyltin chloride (Bu3SnCl) (1.1 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the reaction is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical as organolithium reagents are highly reactive towards oxygen and moisture.

-

Low Temperature: The lithium-halogen exchange and the subsequent reaction with tributyltin chloride are performed at low temperatures (-78 °C) to prevent side reactions, such as the deprotonation of the methyl group by the highly basic n-butyllithium.

-

Anhydrous Solvents: The use of anhydrous solvents is essential to avoid quenching the organolithium intermediate.

-

Quenching: Quenching with a saturated NH4Cl solution protonates any remaining organolithium species and helps to break up any emulsions formed during the work-up.

B. Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

II. Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide information on the number and connectivity of the protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridine-H6 | ~8.4-8.6 | d | 1H |

| Pyridine-H5 | ~7.0-7.2 | d | 1H |

| Pyridine-H3 | ~7.2-7.4 | s | 1H |

| Methyl (-CH₃) | ~2.4-2.6 | s | 3H |

| Tributyl (-Sn(CH₂CH₂CH₂CH₃)₃) | 0.8-1.6 | m | 27H |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The tributyl group will show a complex multiplet pattern.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The expected chemical shifts (in ppm) in CDCl₃ are:

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine-C2 | ~158-160 |

| Pyridine-C4 | ~145-148 |

| Pyridine-C6 | ~148-150 |

| Pyridine-C3 | ~128-130 |

| Pyridine-C5 | ~122-124 |

| Methyl (-CH₃) | ~23-25 |

| Tributyl (-Sn(CH₂) | ~9-11 |

| Tributyl (-SnCH₂CH₂) | ~29-31 |

| Tributyl (-SnCH₂CH₂CH₂) | ~27-29 |

| Tributyl (-SnCH₂CH₂CH₂CH₃) | ~13-15 |

Note: The carbon attached to the tin atom (Pyridine-C4) may show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

B. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₈H₃₃NSn), the expected molecular weight is approximately 382.17 g/mol . The mass spectrum will show a characteristic isotopic pattern for the tin atom.

Expected Fragmentation Pattern:

The most common fragmentation pathway involves the loss of butyl groups from the tin atom. Therefore, peaks corresponding to [M-Bu]⁺, [M-2Bu]⁺, and [M-3Bu]⁺ are expected.

C. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

| C=N, C=C (pyridine ring) | 1400-1600 |

III. Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

This compound is a valuable reagent for the Stille cross-coupling reaction, which forms a carbon-carbon bond between the pyridine ring and an organic halide or triflate.[1] This reaction is catalyzed by a palladium(0) complex.

A. General Reaction Scheme

B. Key Advantages of the Stille Coupling

-

Functional Group Tolerance: The reaction is tolerant of a wide variety of functional groups on both coupling partners.

-

Mild Reaction Conditions: The reaction can often be carried out under mild conditions.

-

Stereospecificity: The configuration of the vinyl partner is retained in the product.

C. Experimental Workflow for a Typical Stille Coupling

Caption: General workflow for a Stille cross-coupling reaction.

IV. Safety and Handling of Organotin Compounds

Organotin compounds, including this compound, are toxic and should be handled with extreme care.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Fume Hood: All manipulations of organotin compounds should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all organotin waste in designated, labeled containers according to institutional guidelines.

-

Spill Cleanup: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

V. Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of functionalized pyridine derivatives through the Stille cross-coupling reaction. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective and safe use in the laboratory. This guide provides a foundational framework for researchers to confidently incorporate this reagent into their synthetic strategies.

References

-

PrepChem. Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]

-

Molecules. Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

-

Organic Syntheses. 4-ETHOXY-2-METHYLPYRIDINE. Available from: [Link]

-

NROChemistry. Stille Coupling. Available from: [Link]

-

PubChem. 2-(Tributylstannyl)pyridine. Available from: [Link]

-

ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Available from: [Link]

-

Wikipedia. Stille reaction. Available from: [Link]

-

ChemEurope. Stille reaction. Available from: [Link]

-

SpectraBase. 2-(Tributylstannyl)pyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. 13 C-NMR spectrum of ( 4 ). Available from: [Link]

-

NIST WebBook. Pyridine, 2-methyl-. Available from: [Link]

-

PubChem. 2-Methyl-6-(tributylstannyl)pyridine. Available from: [Link]

Sources

An In-depth Technical Guide to 2-Methyl-4-(tributylstannyl)pyridine: Structure, Synthesis, and Application in Cross-Coupling Reactions

This guide provides a comprehensive technical overview of 2-Methyl-4-(tributylstannyl)pyridine, a versatile organostannane reagent crucial in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, systematic nomenclature, detailed synthetic protocols, and its pivotal role in palladium-catalyzed cross-coupling reactions. The content is structured to offer not just procedural steps but also the underlying scientific principles and field-proven insights to empower researchers in their experimental design and execution.

Introduction to Organostannanes in Modern Synthesis

Organostannanes, or organotin compounds, are a class of organometallic compounds containing a tin-carbon bond. Their utility in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds, is well-established. The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide, stands as a cornerstone of modern synthetic methodology.[1] The tolerance of organostannanes to a wide array of functional groups and their relative stability to air and moisture make them highly valuable reagents in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1]

This compound is a specialized organostannane that incorporates a pyridine moiety. The pyridine ring is a ubiquitous structural motif in pharmaceuticals and agrochemicals, and the ability to selectively functionalize it is of paramount importance in drug discovery and development. This guide will focus specifically on the 2-methyl-4-substituted pyridine derivative, exploring its unique characteristics and applications.

Chemical Structure and IUPAC Nomenclature

The precise arrangement of atoms and their bonding defines the reactivity and properties of a chemical compound. Understanding the structure and formal naming convention is the first step in comprehending its chemical behavior.

Chemical Structure

This compound consists of a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a tributylstannyl group. The tributylstannyl group features a tin atom bonded to three butyl chains.

Below is a 2D representation of the chemical structure:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar substituted stannylpyridines.

Materials:

-

4-Bromo-2-methylpyridine

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-methylpyridine (1.0 eq).

-

Dissolution and Cooling: Anhydrous diethyl ether or THF is added to dissolve the starting material. The flask is then cooled to -78 °C using a dry ice/acetone bath.

-

Lithium-Halogen Exchange: A solution of n-butyllithium in hexanes (1.05 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The formation of a precipitate or a color change may be observed. The mixture is stirred at -78 °C for 1 hour after the addition is complete. This step is critical as the low temperature prevents side reactions, such as the deprotonation of the methyl group.

-

Stannylation: Tributyltin chloride (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is then allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is separated, and the aqueous phase is extracted with diethyl ether or another suitable organic solvent. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Self-Validating System: The success of the lithium-halogen exchange can be indirectly monitored by a color change. A small aliquot of the reaction mixture after the addition of n-BuLi can be quenched with D₂O to confirm the formation of the lithiated intermediate by NMR or mass spectrometry. The purity of the final product should be assessed by ¹H and ¹³C NMR spectroscopy.

Application in Stille Cross-Coupling Reactions

This compound is a key building block in the synthesis of more complex molecules, primarily through the Stille cross-coupling reaction. This reaction allows for the formation of a new carbon-carbon bond between the pyridine ring and various organic electrophiles.

The Stille Coupling Catalytic Cycle

The Stille reaction proceeds via a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. [1][2]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R-X) in an oxidative addition step to form a Pd(II) intermediate. [2]The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the organic group R.

-

Transmetalation: The organostannane (in this case, this compound, where R¹ is the 2-methylpyridin-4-yl group) transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step in the cycle. The presence of the nitrogen atom in the pyridine ring can influence the rate of this step.

-

Reductive Elimination: The two organic groups (R and R¹) on the palladium center are coupled and eliminated from the metal, forming the desired product (R-R¹) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. [2]

Significance in Drug Discovery

The Stille coupling using this compound allows for the direct introduction of the 2-methylpyridin-4-yl moiety into a wide range of molecular scaffolds. This is particularly valuable in drug discovery for several reasons:

-

Scaffold Hopping and Analogue Synthesis: It enables the rapid synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

-

Late-Stage Functionalization: The reaction conditions are often mild enough to be compatible with complex molecules, allowing for the introduction of the pyridine group late in a synthetic sequence.

-

Access to Novel Chemical Space: It provides a reliable method for creating biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions. [3]

-

Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Waste Disposal: Dispose of all tin-containing waste according to institutional and local regulations. Tributyltin compounds are particularly toxic to aquatic life.

Conclusion

This compound is a powerful and versatile reagent in modern organic synthesis. Its ability to participate in the Stille cross-coupling reaction provides a robust method for the introduction of the 2-methylpyridin-4-yl group into a variety of organic molecules. This in-depth guide has provided the fundamental chemical information, a detailed synthetic protocol, and an understanding of its application in the context of drug discovery and development. By understanding the principles behind its synthesis and reactivity, researchers can effectively utilize this valuable building block to advance their scientific endeavors.

References

-

PubChem. 2-Methyl-6-(tributylstannyl)pyridine. National Center for Biotechnology Information. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

-

Wikipedia. Stille reaction. [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Methyl-4-(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 2-Methyl-4-(tributylstannyl)pyridine, a key organostannane reagent in modern organic synthesis. In the absence of extensive empirical solubility data in peer-reviewed literature, this document leverages first principles of chemical interactions, analysis of the compound's molecular structure, and contextual evidence from its primary applications to provide a predictive and practical framework for solvent selection and handling.

Compound Profile: Understanding the Solute

This compound is an air-stable organometallic compound with the empirical formula C₁₈H₃₃NSn and a molecular weight of 382.17 g/mol . It typically presents as a solid, a physical state influenced by the substitution pattern on the pyridine ring. For comparison, the related isomer, 2-Methyl-6-(tributylstannyl)pyridine, is a liquid, underscoring the subtle but significant impact of molecular architecture on physical properties.

The structure of this compound is fundamentally dichotomous, featuring two distinct domains that govern its interaction with solvents:

-

A Polar Aromatic Core: The 2-methylpyridine ring constitutes a polar, aromatic head. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor.

-

A Nonpolar, Lipophilic Tail: The tributylstannyl group ([Sn(C₄H₉)₃]) is a large, sterically bulky, and highly nonpolar moiety. The three butyl chains create a significant lipophilic "tail."

This dual nature is the primary determinant of its solubility profile, suggesting a nuanced behavior that will vary considerably across the spectrum of organic solvents.

A Predictive Framework for Solubility

The principle of "like dissolves like" provides a foundational model for predicting solubility.[1] Applying this to the unique structure of this compound allows for a systematic evaluation of its likely solubility in common laboratory solvents.

Diagram: Structural Influences on Solubility

Caption: Molecular structure of this compound.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility based on solvent-solute interaction principles. These are qualitative predictions intended to guide initial solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | Moderate to Good | The large tributylstannyl tail should drive solubility. Aromatic solvents like toluene may offer enhanced solubility due to potential π-π stacking interactions with the pyridine ring. |

| Ethereal | Diethyl Ether, THF | Good to High | These solvents possess an intermediate polarity capable of solvating both the nonpolar tributyl chains and, to a lesser extent, the polar pyridine head. THF is a common choice for Stille couplings.[2] |

| Chlorinated | Dichloromethane (DCM) | Good to High | DCM is an excellent solvent for a wide range of organic compounds and should effectively solvate this molecule. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good to High | These solvents, particularly DMF and DMSO, are highly effective at solvating polar moieties. DMF is a frequently used solvent for Stille reactions, often leading to higher yields.[3][4] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While the pyridine nitrogen can accept hydrogen bonds, the large, nonpolar tributylstannyl group is expected to significantly limit solubility in these solvents. |

| Aqueous | Water | Insoluble | The molecule's large, hydrophobic character will prevent dissolution in water. |

Practical Solvent Selection: Insights from Stille Cross-Coupling Reactions

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[5][6] The choice of solvent in these reactions is critical and often dictated by factors beyond simple solubility, including reaction kinetics and catalyst stability.[7] However, the solvents that consistently provide good results in Stille couplings are invariably those in which the organostannane reagent is readily soluble.

Literature reviews and established protocols for Stille couplings frequently cite the following solvents, which should be considered primary candidates for dissolving this compound for synthetic applications:

-

Toluene: Often used for its high boiling point and ability to dissolve nonpolar reagents.[3][4]

-

N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate the rate-determining transmetalation step and is widely used for Stille couplings.[3][4]

-

Tetrahydrofuran (THF): A versatile ethereal solvent that provides a good balance of polarity for dissolving a wide range of coupling partners.[2]

Experimental Protocol for Solubility Determination

Given the high toxicity of organotin compounds, all solubility tests must be conducted with rigorous safety precautions in a certified chemical fume hood.[5]

Mandatory Safety Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Waste Disposal: Dispose of all organotin-contaminated waste in a designated hazardous waste container according to institutional guidelines.

Workflow: Systematic Solvent Screening

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. ikm.org.my [ikm.org.my]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

reactivity of 2-Methyl-4-(tributylstannyl)pyridine in cross-coupling

An In-depth Technical Guide to the Reactivity of 2-Methyl-4-(tributylstannyl)pyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

Pyridines are fundamental heterocyclic scaffolds ubiquitous in pharmaceuticals, agrochemicals, and materials science. The precise introduction of substituents onto the pyridine ring is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of a molecule's biological activity, physical properties, and metabolic stability. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful for forging carbon-carbon bonds.[1]

This guide focuses on a particularly valuable building block: This compound . This organostannane reagent is a versatile and effective coupling partner in Stille cross-coupling reactions, offering a reliable method for introducing the 2-methylpyridin-4-yl moiety into a wide range of organic molecules. Its stability to air and moisture, combined with its compatibility with numerous functional groups, makes it a preferred choice in complex synthetic campaigns.[2][3][4]

We will delve into the synthesis of this reagent, dissect its reactivity profile within the mechanistic framework of the Stille reaction, provide field-proven experimental protocols, and address common challenges to empower researchers in leveraging this key synthetic intermediate.

Synthesis and Characteristics of this compound

The preparation of pyridylstannanes typically involves a halogen-metal exchange followed by quenching with an electrophilic tin species. The synthesis of the title compound follows this established pathway.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for similar pyridylstannanes.[5][6]

Materials:

-

4-Bromo-2-methylpyridine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Tributyltin chloride (Bu₃SnCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add 4-bromo-2-methylpyridine (1.0 equiv) and anhydrous diethyl ether or THF (approx. 0.2 M concentration).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution (1.05 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of a precipitate or a color change is typically observed.[5]

-

Stannylation: To the cold slurry, add tributyltin chloride (1.1 equiv) dropwise, again maintaining the temperature below -70 °C.

-

Warm-up and Quench: After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours. Then, allow the mixture to slowly warm to room temperature and stir for another hour.

-

Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.[6] Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude oil, this compound, is often used without further purification.[5]

Physicochemical Properties and Handling

-

Stability: Organostannanes like this compound are generally stable to air and moisture, which is a significant advantage over more reactive organometallics like organoborons or organozincs.[2][3][4]

-

Toxicity: A critical drawback is the high toxicity of organotin compounds.[2][3] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Tributyltin derivatives are particularly hazardous and require careful handling and disposal according to institutional guidelines.

-

Purification Challenges: The nonpolar nature of the tributyltin byproducts (e.g., Bu₃SnCl, Bu₃Sn-SnBu₃) can make purification of the desired cross-coupled product challenging.[3][7]

Core Reactivity: The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed coupling of an organostannane (R¹-SnR₃) with an organic electrophile (R²-X), typically an aryl or vinyl halide or triflate.[2][8]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2][7][9] The active catalyst is a 14-electron Pd(0) complex, which can be generated in situ from various precursors.[9]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic electrophile (R²-X), forming a square planar Pd(II) intermediate.[7][9] This step typically proceeds with retention of configuration for sp²-hybridized substrates.

-

Transmetalation: This is often the rate-determining step.[2][10] The organostannane transfers its organic group (R¹) to the palladium center, displacing the halide (X). The mechanism can be complex, but an associative pathway is common where the stannane coordinates to the palladium before transfer.[2]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2][9] For this to occur, the groups must be cis to each other.

Factors Influencing Reactivity of this compound

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center. This can be a double-edged sword. While it may facilitate the initial steps by bringing the reactants into proximity, strong coordination can also inhibit catalysis by creating an overly stable, less reactive complex.[11]

-

Methyl Group: The 2-methyl group exerts both steric and electronic effects.

-

Electronic: As an electron-donating group, it increases the electron density of the pyridine ring, which can influence the rate of transmetalation.

-

Steric: The steric hindrance from the methyl group adjacent to the nitrogen can modulate the coordination of the pyridine to the palladium catalyst, potentially preventing catalyst inhibition. This is a common strategy in ligand design to promote efficient catalysis.[12]

-

-

Transfer Group: In organostannanes with multiple organic groups (like Bu₃Sn-R¹), the rate of transfer to palladium follows a general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl .[10] For this compound, the pyridyl group is the intended transferable group, while the butyl groups are considered "non-transferable" ligands.

Practical Guide to Stille Coupling

Protocol 2: General Procedure for Stille Coupling

Materials:

-

This compound (1.1 - 1.5 equiv)

-

Aryl or heteroaryl halide/triflate (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if needed, e.g., P(t-Bu)₃, AsPh₃)

-

Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

-

Additive (optional, e.g., CuI, CsF)

Procedure:

-

Reaction Setup: In a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, the palladium catalyst, and any additional ligand or additive.[13]

-

Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[13]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute with an organic solvent like ethyl acetate.

-

To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). Stirring the biphasic mixture for 1-2 hours will precipitate insoluble tributyltin fluoride, which can be removed by filtration through Celite.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.[7]

-

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, solvent, and additives is crucial for achieving high yields.

| Electrophile (R²-X) | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | - | Toluene | 100 | 12 | >90 |

| 4-Bromoacetophenone | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Dioxane | 100 | 16 | ~85 |

| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | CuI (10) | DMF | 90 | 24 | ~75 |

| Phenyl triflate | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | LiCl (3 eq) | NMP | 80 | 18 | ~88 |

Note: This table is illustrative, based on typical conditions reported for Stille couplings of pyridylstannanes. Actual yields will vary.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: For less reactive electrophiles like aryl bromides or chlorides, a combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) is often required to facilitate the slow oxidative addition step.[4]

-

Additives:

-

CuI: Copper(I) iodide is a widely used additive that is believed to accelerate the rate-limiting transmetalation step, possibly through the formation of a more reactive organocopper intermediate.[10]

-

LiCl: Lithium chloride can facilitate the reaction by breaking up palladium-ligand aggregates and preventing catalyst decomposition.

-

-

Solvent: Polar aprotic solvents like DMF, NMP, or Dioxane are commonly used as they can help to solubilize the reagents and stabilize the charged intermediates in the catalytic cycle.

Challenges, Side Reactions, and Troubleshooting

While powerful, the use of this compound is not without its difficulties.

-

Homocoupling: The most common side reaction is the homocoupling of the organostannane to form a bipyridyl dimer (R¹-R¹).[2][7] This can occur through reaction with the Pd(II) precatalyst or via a radical process.[2]

-

Protodestannylation: The C-Sn bond can be cleaved by acidic protons, replacing the stannyl group with a hydrogen atom. This is a significant issue for highly electron-rich or sterically hindered stannanes.[14] Rigorously anhydrous conditions are essential to minimize this pathway.

-

Removal of Tin Byproducts: As mentioned, removing highly toxic and nonpolar tin residues is a major challenge. The KF work-up is the most common and effective method.[7]

Caption: A troubleshooting workflow for common Stille coupling issues.

Alternative Cross-Coupling Strategies

While the Stille coupling is highly effective, concerns over tin toxicity have driven the development of alternative methods.

-

Suzuki-Miyaura Coupling: This reaction utilizes organoboron reagents (boronic acids or esters) and is arguably the most widely used cross-coupling reaction today.[15]

-

Advantages: Boronic acids are generally much less toxic than organostannanes, and the boron byproducts are typically water-soluble and easily removed.

-

Challenges: 2-Pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation, which can lead to low yields.[15][16] While more stable boronate esters can be used, they often require more forcing conditions or specialized catalyst systems.[17]

-

-

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[18][19] While not a direct alternative for installing the 2-methyl-4-pyridyl group, it represents a complementary strategy for functionalizing a 4-halopyridine intermediate.

Conclusion

This compound stands as a robust and reliable reagent for the synthesis of 4-substituted-2-methylpyridines via the Stille cross-coupling reaction. Its primary advantages lie in its stability and broad functional group tolerance, which are critical in the context of complex molecule synthesis.[20] However, its utility must be carefully weighed against the significant toxicity of organotin compounds and the associated challenges in purification. By understanding the underlying reaction mechanism, carefully selecting reaction conditions, and employing proper handling and work-up procedures, researchers can effectively harness the power of this versatile building block to advance projects in drug discovery and materials science.

References

-

Wikipedia. Stille reaction. [Link]

-

Myers, A. The Stille Reaction - Chem 115. [Link]

-

Chemistry LibreTexts. Stille Coupling. (2023-06-30). [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

J&K Scientific LLC. Stille Cross-Coupling. (2025-03-23). [Link]

-

PrepChem.com. Synthesis of g) 2,6-Dimethyl-4-(tributylstannyl)pyridine. [Link]

-

HETEROCYCLES. INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. (2019-01-25). [Link]

-

Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

NROChemistry. Stille Coupling. [Link]

-

Organic Syntheses. 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). [Link]

-

Organic Syntheses. 4-METHOXY-4'-NITROPHENYL. (2011). [Link]

-

Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. (2013-10-03). [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Link]

-

Wiley Online Library. Sonogashira Coupling. [Link]

-

ACS Publications. Synthesis and electrophilic destannylation reactions of trimethylstannyl-substituted methyl crotonates. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

PubMed. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021-05-10). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Stille Coupling | NROChemistry [nrochemistry.com]

- 8. Stille Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sonogashira Coupling [drugfuture.com]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

mass spectrometry analysis of 2-Methyl-4-(tributylstannyl)pyridine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-4-(tributylstannyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, an organotin compound of interest in synthetic chemistry and materials science. Recognizing the compound's unique chemical nature—a combination of a thermally labile organometallic moiety and a polar heterocyclic ring—this document details two primary analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind methodological choices, from sample preparation and ionization techniques to the interpretation of fragmentation patterns. This guide is intended for researchers, analytical chemists, and drug development professionals seeking robust and reliable methods for the characterization and quantification of this and structurally related organotin species.

Introduction and Analytical Strategy

This compound (C₁₈H₃₃NSn) is an organometallic compound featuring a covalent bond between a tin atom and a pyridine ring.[1] The analysis of such compounds presents a distinct challenge. The tributyltin group is susceptible to thermal degradation, while the pyridine moiety imparts polarity, complicating traditional chromatographic approaches.[2] Therefore, the selection of an analytical technique is a critical decision dictated by the specific research question, sample matrix, and required sensitivity.

Mass spectrometry (MS) is the definitive technique for the structural elucidation and quantification of organotin compounds due to its unparalleled sensitivity and selectivity.[3] This guide will explore the two most effective hyphenated MS techniques for this analyte:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. For organotins like this compound, which have limited volatility, a chemical derivatization step is mandatory to convert the analyte into a form suitable for GC analysis.[4][5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is increasingly preferred for its ability to analyze less volatile and thermally labile compounds directly, eliminating the need for derivatization.[3][6] The high selectivity of tandem mass spectrometry (MS/MS) is crucial for accurate quantification in complex matrices.

The following sections will provide a detailed examination of both workflows, enabling the analyst to make an informed decision.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₃NSn | [1] |

| Molecular Weight | 382.17 g/mol | [1] |

| CAS Number | 134914-97-9 | |

| Appearance | Solid |

Workflow for Mass Spectrometric Analysis

The overall analytical process involves several key stages, from sample preparation to data interpretation. The choice between GC-MS and LC-MS/MS represents a major divergence in the workflow.

Caption: General workflow for the MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a classic and robust technique for organotin analysis, provided that the inherent challenges of analyte polarity and volatility are addressed through derivatization.[5][7]

Expertise & Experience: The Rationale for Derivatization

Direct injection of this compound into a GC system is not feasible. Its polarity, due to the pyridine ring, and relatively low volatility would lead to poor chromatographic peak shape and thermal degradation in the hot injector.[4] Derivatization is a non-negotiable step that converts the analyte into a more volatile and thermally stable tetraalkyltin compound.[4][8] Ethylation using sodium tetraethylborate (NaBEt₄) is a common and effective choice.

Reaction: Sn-Py-R + NaBEt₄ → Et-Sn-Py-R + ...

This reaction replaces any polar groups on the tin atom with an ethyl group, creating a more symmetric, less polar, and more volatile molecule suitable for GC.

Experimental Protocol: Sample Preparation and GC-MS

This protocol is a self-validating system, including an internal standard for accurate quantification.

-

Internal Standard Spiking: To 1 mL of the sample extract (e.g., in hexane), add a known amount of an appropriate internal standard, such as Tripropyltin chloride.

-

Derivatization:

-

Extraction:

-

Add 1 mL of hexane and vortex for 1 minute to extract the ethylated analyte.

-

Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial for analysis.

-

-

GC-MS Analysis: Inject 1 µL of the final extract into the GC-MS system.

Table 2: Recommended GC-MS Method Parameters

| Parameter | Setting | Rationale |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column provides excellent separation for nonpolar derivatized organotins. |

| Carrier Gas | Helium at 1.5 mL/min | Provides optimal separation efficiency.[2] |

| Injector Temp. | 270 °C | Ensures rapid volatilization of the derivatized analyte without degradation. |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient is necessary to separate the analyte from solvent and matrix components. |

| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation.[2] |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte before reaching the ion source. |

| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification; SIM provides higher sensitivity for quantification.[7] |

Authoritative Grounding: Expected EI Fragmentation

Upon electron ionization, the derivatized analyte, 2-Methyl-4-(tributylethylstannyl)pyridine , will undergo predictable fragmentation. The primary fragmentation pathway for tetraalkyltins is the sequential loss of alkyl radicals from the tin atom.[4][11] The presence of different alkyl groups (butyl and ethyl) leads to a characteristic pattern. Tin's unique isotopic distribution (multiple stable isotopes) will result in a distinctive cluster of peaks for each tin-containing fragment, which is a powerful diagnostic tool.

Caption: Predicted EI fragmentation of ethylated this compound.

Table 3: Predicted Key Fragment Ions in GC-MS (Post-Ethylation)

| m/z (for ¹²⁰Sn) | Proposed Ion Formula | Description |

| 411 | [C₂₀H₃₇NSn]⁺˙ | Molecular ion of the ethylated derivative |

| 382 | [C₁₈H₃₂NSn]⁺ | Loss of an ethyl radical (α-cleavage) |

| 354 | [C₁₆H₂₈NSn]⁺ | Loss of a butyl radical (α-cleavage, most stable) |

| 298 | [C₁₂H₂₀NSn]⁺ | Loss of a butyl radical followed by butene elimination |

| 177 | [C₆H₆NSnC₂H₅]⁺ | Loss of three butyl radicals |

| 149 | [SnC₂H₅]⁺ | Ethyltin cation |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers a more direct and often faster approach, avoiding the derivatization step entirely. This makes it particularly suitable for high-throughput screening and for analyzing samples where the native form of the compound is of interest.[6][12]

Expertise & Experience: The Rationale for ESI and Tandem MS

The key to successful LC-MS analysis is efficient ionization. For this compound, Electrospray Ionization (ESI) in positive ion mode is the ideal choice.[6][13] The basic nitrogen atom on the pyridine ring has a high proton affinity, readily accepting a proton in the ESI source to form a stable protonated molecule, [M+H]⁺.[13][14]

Using a tandem mass spectrometer (e.g., a triple quadrupole, QqQ) allows for Multiple Reaction Monitoring (MRM).[6] In MRM, the first quadrupole selects the [M+H]⁺ precursor ion, which is then fragmented in the collision cell. The third quadrupole selects a specific, characteristic product ion. This two-stage filtering provides exceptional selectivity and sensitivity, minimizing matrix interference.[6]

Experimental Protocol: Sample Preparation and LC-MS/MS

-

Sample Preparation (QuEChERS approach):

-

For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is highly effective.[15][16]

-

Weigh 1 g of homogenized sample into a centrifuge tube.

-

Add 10 mL of acetonitrile and an internal standard (e.g., deuterated TBT-d27).[6][16]

-

Shake vigorously for 1 minute.

-

Add QuEChERS salts (e.g., MgSO₄, NaCl) to induce phase separation and centrifuge.

-

Take an aliquot of the upper acetonitrile layer, dilute with water (e.g., 10x), and inject.[6]

-

-

LC-MS/MS Analysis: Inject 5-10 µL of the final diluted extract.

Table 4: Recommended LC-MS/MS Method Parameters

| Parameter | Setting | Rationale |

| LC Column | C18 reversed-phase (e.g., Zorbax Eclipse XDB-C18, 2.1 x 100 mm, 3.5 µm) | C18 columns provide good retention and separation for moderately polar organometallic compounds.[15] |

| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation of the analyte for efficient ESI+ ionization. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | A strong organic solvent to elute the analyte from the C18 column. |

| Gradient | 50% B to 95% B over 5 min, hold 2 min | A gradient ensures good peak shape and elution of the analyte. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | As explained, ideal for protonating the pyridine nitrogen. |

| Source Temp. | 350 °C | Optimizes desolvation of the mobile phase. |

| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity in quantitative analysis. |

Authoritative Grounding: Expected CID Fragmentation

In the collision cell, the protonated molecule ([M+H]⁺, m/z 384.2 for ¹²⁰Sn) undergoes Collision-Induced Dissociation (CID).[12][17] The fragmentation is driven by the cleavage of the tin-carbon bonds. The most common fragmentation pathways involve the neutral loss of butene (56 Da) or the loss of the entire tributyltin moiety.

Caption: Predicted CID fragmentation pathways for protonated this compound.

Table 5: Proposed MRM Transitions for LC-MS/MS Quantification

| Precursor Ion (m/z for ¹²⁰Sn) | Product Ion (m/z) | Proposed Fragmentation | Role |

| 384.2 | 328.2 | [M+H - C₄H₈]⁺ | Quantifier |

| 384.2 | 272.2 | [M+H - 2(C₄H₈)]⁺ | Qualifier |

| 384.2 | 94.1 | [C₆H₈N]⁺ (Protonated 2-methylpyridine) | Qualifier |

Conclusion

The mass spectrometric analysis of this compound can be successfully achieved using either GC-MS or LC-MS/MS, with the choice depending on laboratory resources and analytical goals.

-

GC-MS provides high chromatographic resolution and access to extensive EI libraries but requires a crucial derivatization step. It is well-suited for targeted analysis where high separation efficiency is paramount.

-

LC-MS/MS offers a more direct, faster, and gentler analysis, avoiding derivatization and minimizing the risk of thermal degradation. Its superior selectivity makes it the method of choice for complex matrices and high-throughput quantitative applications.

In both methodologies, a thorough understanding of the underlying chemical principles—from derivatization chemistry to ionization mechanisms and fragmentation pathways—is essential for developing robust, reliable, and scientifically sound analytical methods.

References

- AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS.

- David, F. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. LabRulez GCMS.

- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Organotin Compounds.

- Lofrano, G., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Environmental Analysis, Health and Toxicology.

- Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System.

- EU Reference Laboratory for Single Residue Methods. (n.d.). Analysis of Organotin Compounds via QuEChERS and LC-MS/MS - Brief Description.

- Mielecki, P., et al. (2021). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Molecules.

- British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Water by GC with MS Detection.

- EVISA. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Speciation.net.

- BenchChem. (2025). Characterizing Organotin Compounds: A Comparative Guide to Mass Spectrometry Techniques.

- Okoro, H. K., et al. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-MS. International Journal of Environmental Analytical Chemistry.

- ResearchGate. (n.d.). Proposed mass fragmentation pattern of organotin (IV) complexes.

- Nichols, D., & Ross, J. (2014). Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry.

- NMKL. (2023). New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT). Determination in seafood by isotope dilution GC-ICP-MS after acid extraction and derivatization.

- British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection.

- Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B.

- ResearchGate. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry.

- Singh, G., & Gutierrez, A. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. Journal of Chromatography B.

- Sigma-Aldrich. (n.d.). 2-Methyl-6-(tributylstannyl)pyridine.

- ResearchGate. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.

- University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry.

- PubChem. (n.d.). 2-Methyl-6-(tributylstannyl)pyridine.

- Chemistry LibreTexts. (2023). Ionization Techniques.

- Goolsby, B., & Brodbelt, J. S. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Rapid Communications in Mass Spectrometry.

- University of Arizona. (n.d.). Ionization Techniques – Part IV.

- PubChem. (n.d.). 2-(Tributylstannyl)pyridine.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Slideshare. (n.d.). Mass spectrometry and ionization techniques.

- Emory University. (n.d.). Mass Spectrometry Ionization Methods.

- ChemicalBook. (2023). 2-(TRIBUTYLSTANNYL)PYRIDINE.

- PubChem. (n.d.). 4-Methyl-2-(tributylstannyl)pyridine.

- Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide.

- Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry.

- Frontier Specialty Chemicals. (n.d.). 2-(Tributylstannyl)pyridine.

- Wang, T. S., & Niu, Y. Y. (2020). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of the Serbian Chemical Society.

- MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer.

- NIST. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST WebBook.

- NIST. (n.d.). Pyridine, 2-methyl-. NIST WebBook.

- Nagy, G., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. International Journal of Molecular Sciences.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Semantic Scholar. (2020). Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers.

- Rahman, A. F. M. M., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research.

Sources

- 1. 2-甲基-6-(三正丁基锡)吡啶 | Sigma-Aldrich [sigmaaldrich.com]

- 2. analchemres.org [analchemres.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gcms.labrulez.com [gcms.labrulez.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sciex.jp [sciex.jp]

- 7. www2.gov.bc.ca [www2.gov.bc.ca]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. pjoes.com [pjoes.com]

- 10. agilent.com [agilent.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Determination of tributyltin in marine sediment and waters by pressurised solvent extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. eurl-pesticides.eu [eurl-pesticides.eu]

- 16. Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary - PMC [pmc.ncbi.nlm.nih.gov]

- 17. msvision.com [msvision.com]

An In-depth Technical Guide to the Safety and Handling of 2-Methyl-4-(tributylstannyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Methyl-4-(tributylstannyl)pyridine, a member of the highly toxic organotin family of compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the rationale behind each safety measure. By integrating principles of chemical reactivity, toxicology, and occupational hygiene, this guide aims to create a self-validating system of safety that protects laboratory personnel, ensures experimental integrity, and minimizes environmental impact. The content herein covers hazard identification, risk mitigation strategies including engineering controls and personal protective equipment, detailed protocols for handling and storage, emergency response, and proper waste disposal.

Hazard Identification and Risk Assessment

This compound is a potent organometallic reagent that presents significant health and environmental hazards.[1][2][3][4] A thorough understanding of its toxicological profile is the cornerstone of safe laboratory practice.

Toxicological Profile

Organotin compounds, particularly tri-substituted variants like this compound, are among the most toxic forms.[5][6] The toxicity is primarily driven by the tributyltin moiety, which is known to be a powerful endocrine disruptor and to have severe effects on the immune and central nervous systems.[7]

Key Hazards:

-

Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[1][3][4][8]

-

Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1][2][3][4]

-

Reproductive Toxicity: May damage fertility or the unborn child.[1][3][9]

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2][3][9]

The lipophilic nature of the butyl groups facilitates absorption through the skin and cell membranes, allowing the tin atom to exert its toxic effects. The pyridine ring, while modifying the compound's reactivity and solubility, does not mitigate the inherent dangers of the tributyltin group.

Physicochemical Properties and Reactivity